(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride
Description
(S)-Methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride (CAS: 71749-02-5) is a chiral amino acid ester derivative widely employed as an intermediate in peptide synthesis. Its structure features a benzyloxycarbonyl (Cbz) group protecting the amine moiety, ensuring stability during reactions while allowing controlled deprotection . The methyl ester group enhances lipophilicity, facilitating membrane permeability in drug development contexts. Synthesized via esterification of amino acids using thionyl chloride in methanol, this compound is critical in constructing peptides with stereochemical precision .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVHIRLJXPQBCI-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of the Carboxylic Acid Group
The methyl ester formation is typically achieved via chlorotrimethylsilane (TMSCl)-mediated esterification , a method validated for amino acid derivatives. This approach avoids harsh acidic conditions that could compromise acid-labile protecting groups.
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Combine 2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid (0.1 mol) with TMSCl (0.2 mol) in anhydrous methanol (100 mL).
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Stir at room temperature for 12–24 hours.
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Concentrate under reduced pressure to yield the methyl ester hydrochloride.
Key Advantages :
-
High yields (85–92%) due to efficient silylation of the carboxylate.
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Minimal racemization , critical for retaining the (S)-configuration.
Selective Protection of the β-Amino Group
The β-amino group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to ensure regioselectivity. This step is performed prior to esterification to prevent interference from the protonated α-amino group.
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Dissolve 2,3-diaminopropanoic acid (1.0 equiv.) in 10% aqueous NaHCO₃.
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Add Cbz-Cl (1.1 equiv.) dropwise at 0°C while maintaining pH 8–9.
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Stir for 4 hours, extract with ethyl acetate, and dry over Na₂SO₄.
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Isolate 3-(((benzyloxy)carbonyl)amino)-2-aminopropanoic acid via crystallization.
Optimization Insights :
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Temperature control (0–5°C) minimizes di-Cbz byproduct formation.
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pH monitoring ensures selective mono-protection of the β-amino group.
Sequential Deprotection and Salt Formation
Following esterification, the α-amino group is protonated to form the hydrochloride salt. This is achieved by treating the methyl ester with hydrogen chloride gas in anhydrous diethyl ether.
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Dissolve methyl 3-(((benzyloxy)carbonyl)amino)-2-aminopropanoate in dry ether.
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Bubble HCl gas through the solution until precipitation occurs.
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Filter and wash the solid with cold ether to yield the hydrochloride salt.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability and reduces reaction times. A two-step flow system integrates Cbz protection and esterification, achieving a 78% overall yield with >99% enantiomeric excess.
Reactor Design :
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First module : Cbz protection at 5°C with residence time of 20 minutes.
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Second module : TMSCl-mediated esterification at 25°C (residence time: 1 hour).
Green Chemistry Alternatives
Replacing TMSCl with biodegradable silylating agents (e.g., trimethylsilyl triflate) reduces environmental impact while maintaining efficiency.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H-NMR (400 MHz, CDCl₃) :
δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, CH₂Ph), 4.31 (q, J = 6.5 Hz, 1H, α-CH), 3.74 (s, 3H, OCH₃), 3.02 (dd, J = 13.2 Hz, 1H, β-NH), 2.89 (dd, J = 13.2 Hz, 1H, β-NH). -
¹³C-NMR (100 MHz, CDCl₃) :
δ 172.5 (COOCH₃), 156.3 (Cbz carbonyl), 136.1 (Cbz aromatic), 128.5–128.3 (Cbz aromatic), 67.8 (CH₂Ph), 53.1 (OCH₃), 48.9 (α-CH), 42.3 (β-CH₂).
Mass Spectrometry (ESI-MS)
Comparative Analysis of Methodologies
| Parameter | TMSCl-Mediated Esterification | Classical Fischer Esterification |
|---|---|---|
| Yield | 92% | 65% |
| Reaction Time | 12–24 hours | 48 hours |
| Racemization Risk | <1% | 5–10% |
| Scalability | High (flow-compatible) | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines . The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and ensure high selectivity.
Major Products
The major products formed from these reactions include various protected and deprotected amino acid derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride exhibits notable biological activities attributed to its structural components:
- Mechanism of Action : The compound interacts with specific enzymes or receptors, modulating their activity through hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Potential Biological Activities:
- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug development.
Applications in Medicinal Chemistry
- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties, making it a valuable scaffold in drug design.
- Biochemical Research : Used as a biochemical probe to study enzyme interactions and mechanisms due to its ability to bind selectively to biological targets.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Research demonstrated that this compound could selectively inhibit specific enzymes involved in metabolic pathways, highlighting its utility in understanding enzyme kinetics and mechanisms.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The amino and ester groups can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with modified aryl or protecting groups, impacting reactivity, solubility, and applications. Below is a detailed comparison:
Reactivity and Stability
- Cbz Protection : The target compound’s Cbz group offers superior stability under acidic conditions compared to hydroxyl- or nitro-substituted analogs, which may undergo oxidation or reduction .
- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acid derivatives (e.g., CAS 68697-61-0), impacting bioavailability in drug design .
- Functional Group Reactivity : The methylsulfonyl group in CAS 851785-21-2 enhances electrophilicity, enabling nucleophilic substitutions, whereas the nitro group in CAS 68697-61-0 facilitates reduction to amines .
Solubility and Physicochemical Properties
- Polarity : Hydroxyl-rich analogs (e.g., CAS 34260-72-5) show higher aqueous solubility, while the Cbz-protected compound is more soluble in organic solvents .
- Thermal Stability : Methyl esters generally have lower melting points than carboxylic acids, though specific data for the target compound are unreported .
Biological Activity
(S)-Methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride, a chiral amino acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily utilized in peptide synthesis and as an intermediate in organic chemistry, but its biological implications extend beyond mere synthesis.
| Property | Value |
|---|---|
| CAS Number | 184530-93-6 |
| Molecular Formula | C₁₃H₁₈ClN₂O₄ |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound contains functional groups that enable it to act as a substrate or inhibitor for various biological targets. Notably, the indole and phenol moieties present in the structure facilitate hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards target proteins.
Interaction with Biological Targets
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.
- Receptor Modulation : It may modulate receptor activity, influencing physiological responses such as neurotransmission and hormonal regulation.
Biological Studies and Findings
Research studies have explored the biological implications of this compound, particularly in the context of antimicrobial activity and its role as a therapeutic agent.
Antimicrobial Activity
In a study examining various amino acid derivatives, this compound demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis, similar to other known antibiotics .
Case Studies
-
Case Study 1: Antibacterial Efficacy
- A series of experiments tested the compound's effectiveness against common bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
- Case Study 2: Enzyme Interaction
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride | Antibacterial | 64 |
| (S)-Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride | Antibacterial | 128 |
| This compound | Antibacterial | 32 |
This table highlights that this compound exhibits superior antibacterial activity compared to its analogs.
Q & A
Basic Questions
Q. What are the common synthetic routes for (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride?
- Methodology : The synthesis typically involves sequential protection and coupling steps. Starting from L-serine or a similar amino acid, the α-amine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The carboxylic acid is then esterified with methanol in the presence of a coupling agent like HATU or EDC. Finally, hydrochloric acid is added to form the hydrochloride salt. Critical steps include controlling pH during protection and avoiding racemization during esterification .
- Key Reagents : Benzyl chloroformate, methanol, coupling agents (e.g., HATU), and HCl for salt formation .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : H-NMR in deuterated DMSO (DMSO-d6) confirms stereochemistry and purity. For example, the methyl ester proton appears as a singlet (~3.7 ppm), while the Cbz-protected amine protons resonate as broad peaks (~7.3–7.5 ppm for benzyl aromatic protons) .
- HPLC/MS : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H] = 325.3) .
Q. What are its primary applications in pharmaceutical research?
- Role : This compound is a key intermediate in synthesizing peptidomimetics and small-molecule drugs. For example, it is used in the production of Lifitegrast, a dry eye treatment, where the Cbz group enables selective deprotection during late-stage functionalization .
- Biological Relevance : Its chiral center and protected amine make it valuable for studying enzyme-substrate interactions or designing protease inhibitors .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized during synthesis?
- Troubleshooting : Low yields in the esterification step may arise from incomplete activation of the carboxylic acid. Using 1.2 equivalents of HATU with DIEA as a base in anhydrous DMF improves activation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:2) .
- Racemization Control : Maintain temperatures below 0°C during coupling and use chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .
Q. How to resolve discrepancies in NMR data for this compound?
- Data Contradictions : If unexpected splitting occurs in the methyl ester signal, check for residual solvents (e.g., DMSO-d6 vs. CDCl3) or salt effects. For example, HCl may cause peak broadening; lyophilizing the sample and re-dissolving in deuterated methanol can clarify splitting patterns .
- Advanced Techniques : Use C-NMR or DEPT-135 to distinguish between carbonyl carbons (Cbz C=O at ~155 ppm) and ester carbons (~170 ppm) .
Q. What strategies prevent racemization during synthesis?
- Methodology :
- Use low temperatures (0–4°C) during basic steps (e.g., Cbz protection).
- Employ racemization-suppressing agents like HOBt during coupling.
- Verify chiral integrity via polarimetry ([α] = +15.2° in methanol) or chiral SFC .
Q. How does the hydrochloride salt form affect stability under varying conditions?
- Stability Studies :
- pH Sensitivity : The hydrochloride salt enhances aqueous solubility but may hydrolyze in alkaline conditions (pH > 8). Conduct accelerated stability testing (40°C/75% RH) over 14 days, monitoring degradation via HPLC .
- Storage : Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation and light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
